tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate
Description
tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate is a spirocyclic carbamate derivative characterized by a unique spiro[2.5]octane core substituted with two fluorine atoms at the 6-position. This compound belongs to the class of Boc-protected amines, which are widely used as intermediates in organic synthesis and pharmaceutical development due to their stability and ease of deprotection under acidic conditions . Notably, the compound is listed as discontinued by CymitQuimica , indicating challenges in commercial availability or synthesis scalability.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6,6-difluorospiro[2.5]octan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO2/c1-11(2,3)18-10(17)16-9-8-12(9)4-6-13(14,15)7-5-12/h9H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGLKZAZVFMFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate typically involves the reaction of tert-butyl carbamate with a difluorinated spirocyclic intermediate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated spirocyclic ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorinated spirocyclic structure may enable the compound to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate with analogous bicyclic and spirocyclic carbamates, focusing on structural variations, substituent effects, and reported applications:
Key Observations:
Fluorine Effects: The 6,6-difluoro substitution may reduce basicity and increase membrane permeability compared to non-fluorinated analogs (e.g., tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate) .
Bioisosteric Potential: The spirocyclic framework serves as a bioisostere for cyclohexane or piperidine rings in drug candidates, offering steric and electronic mimicry with improved pharmacokinetic profiles .
Biological Activity
tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate is a synthetic compound notable for its unique spirocyclic structure, which includes a tert-butyl group and a difluorospiro[2.5]octane moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug development.
- Molecular Formula : C₁₂H₁₈F₂N₁O₂
- Molecular Weight : 249.28 g/mol
- Structure : The presence of difluoromethyl groups enhances lipophilicity, which can influence the biological activity of the compound.
Biological Activity
Research indicates that the biological activity of this compound is primarily linked to its interactions with various biological targets. The following sections detail its pharmacological potential, including interaction studies and case studies.
The mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest that its lipophilicity may facilitate better membrane permeability and interaction with cellular targets. Interaction studies are crucial for understanding how this compound affects biological systems.
Case Studies and Research Findings
- Antiviral Activity :
-
Comparative Analysis :
- A comparative analysis with similar compounds highlighted that the difluorinated structure may enhance biological activity compared to other carbamates without fluorine substituents. For instance:
Compound Name CAS Number Key Features tert-Butyl N-{6-amino-spiro[3.3]heptan-2-yl}carbamate 1239589-52-6 Contains an amino group; potential for different biological activity. tert-Butyl N-{6-hydroxyspiro[2.5]octan-1-yl}carbamate Not available Hydroxyl group introduces polarity; could affect solubility and interaction profiles.
- A comparative analysis with similar compounds highlighted that the difluorinated structure may enhance biological activity compared to other carbamates without fluorine substituents. For instance:
-
Pharmacokinetics :
- The pharmacokinetic profile of this compound remains largely unexplored; however, its structural characteristics suggest favorable absorption and distribution properties in vivo.
Synthesis and Modifications
The synthesis of this compound involves multi-step chemical transformations typical of carbamates. Optimization of these reactions is essential for achieving high yields suitable for further biological testing.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl carbamate derivatives with spirocyclic frameworks?
- Methodology : Use tert-butyl carbamate as a protecting group for amines during multi-step syntheses. Incorporate fluorinated spirocyclic intermediates via cycloaddition or ring-closing metathesis, followed by Boc protection. Purify intermediates using column chromatography (silica gel, gradient elution) and confirm purity via TLC or HPLC .
- Key Data : Typical yields for analogous spirocyclic carbamates range from 45–75%, depending on steric hindrance and fluorination effects .
Q. What spectroscopic techniques are essential for characterizing tert-butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate?
- Methodology :
- NMR : Use and NMR to confirm fluorination at the 6,6-position and spirocyclic geometry. NMR detects Boc carbonyl signals (~150–155 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+Na] for CHFNO: ~313.14 g/mol) .
Q. How should researchers handle safety risks associated with fluorinated intermediates during synthesis?
- Methodology : Use fume hoods for volatile fluorinated reagents. Wear PPE (gloves, goggles) to prevent skin/eye contact. Neutralize waste with aqueous bicarbonate before disposal. Refer to SDS guidelines for fluorinated carbamates for spill management .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spiro[2.5]octane core structure?
- Methodology : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Collect diffraction data using a synchrotron or lab-based X-ray source. Refine structures with SHELXL, focusing on the spirocyclic C–C bond geometry and fluorine positions. ORTEP-3 can visualize thermal ellipsoids to assess positional disorder .
- Example : A 2016 study resolved similar fluorinated carbamates with R-factors < 5% using SHELX .
Q. What strategies address contradictions between computational and experimental NMR chemical shifts?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts.
- Compare with experimental data; discrepancies may arise from solvent effects or conformational dynamics. Use variable-temperature NMR to probe fluxional behavior .
- Case Study : For 6,6-difluoro analogs, computed shifts deviated by ≤1.5 ppm from experimental values after accounting for solvation .
Q. How can reaction mechanisms involving fluorinated spirocycles be elucidated using kinetic isotope effects (KIEs)?
- Methodology : Synthesize /-labeled analogs. Measure KIE values via competitive experiments (e.g., LC-MS monitoring). A primary KIE >1.03 suggests rate-limiting bond cleavage at the spirocarbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
